molecular formula C27H30N10O3S B3004544 8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione CAS No. 850914-84-0

8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione

Cat. No. B3004544
CAS RN: 850914-84-0
M. Wt: 574.66
InChI Key: VFXRLIJOIUVRTA-UHFFFAOYSA-N
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Description

The compound is a purine derivative, which is a type of heterocyclic aromatic organic compound. Purines, including substituted purines, have a wide range of biological activities and are components of many important biomolecules, such as DNA and RNA .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a purine core with various substituents, including a piperazine ring and a phenyltetrazole group. These functional groups could potentially influence the compound’s reactivity and biological activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could potentially make the compound more soluble in water, while the aromatic rings could contribute to its stability .

Mechanism of Action

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the α1-ARs, which are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The interaction of the compound with these receptors can lead to activation or blockade of these receptors .

Biochemical Pathways

The interaction of the compound with α1-ARs affects various biochemical pathways. These pathways are associated with numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Pharmacokinetics

The compound exhibits an acceptable pharmacokinetic profile. The absorption, distribution, metabolism, and excretion (ADME) properties of the compound have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds .

Result of Action

The result of the compound’s action is primarily observed at the molecular and cellular levels. The compound’s interaction with α1-ARs can lead to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties in more detail .

properties

IUPAC Name

8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N10O3S/c1-32-23-22(24(38)33(2)27(32)39)36(17-18-41-26-29-30-31-37(26)20-7-5-4-6-8-20)25(28-23)35-15-13-34(14-16-35)19-9-11-21(40-3)12-10-19/h4-12H,13-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXRLIJOIUVRTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)CCSC5=NN=NN5C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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